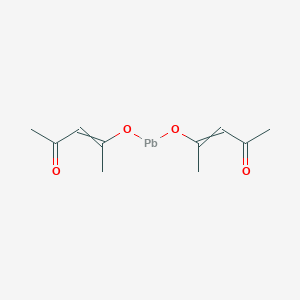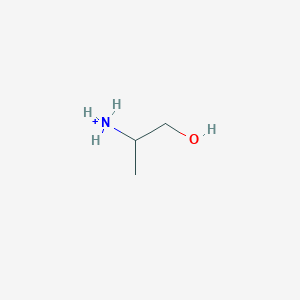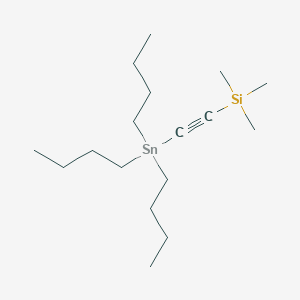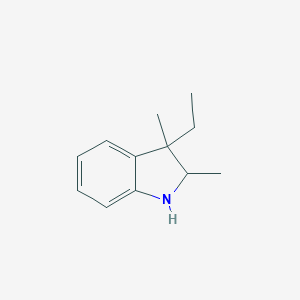
Quinaspar
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinaspar is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic molecule that belongs to the class of spirocyclic iminophosphoranes. Quinaspar has shown promising results in various preclinical studies, and its unique chemical structure makes it a potential candidate for drug development.
Wirkmechanismus
Quinaspar is believed to exert its therapeutic effects by modulating various cellular pathways. It has been shown to inhibit the activity of enzymes that are involved in the production of inflammatory mediators. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit viral replication.
Biochemical and Physiological Effects:
Quinaspar has been shown to modulate various cellular pathways, leading to its potential therapeutic effects. It has been shown to decrease the production of inflammatory mediators, induce apoptosis in cancer cells, and inhibit viral replication. Additionally, it has been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Quinaspar has several advantages as a research tool. Its unique chemical structure makes it a potential candidate for drug development. Additionally, it has been shown to have low toxicity and high potency. However, the synthesis of Quinaspar is a multi-step process that requires expertise in synthetic chemistry, which may limit its accessibility to researchers.
Zukünftige Richtungen
There are several future directions for Quinaspar research. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, its potential use as an anti-cancer agent and anti-viral agent should be further explored. Furthermore, the development of new synthetic methods for the synthesis of Quinaspar may increase its accessibility to researchers. Overall, Quinaspar has shown great potential as a research tool and a potential drug candidate.
Synthesemethoden
The synthesis of Quinaspar involves the reaction of an aldehyde with a phosphorane to form a spirocyclic intermediate. This intermediate is then treated with an amine to obtain the final product. The synthesis of Quinaspar is a multi-step process that requires expertise in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
Quinaspar has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results as an anti-inflammatory agent, anti-cancer agent, and anti-viral agent. Its unique chemical structure makes it a potential candidate for drug development.
Eigenschaften
CAS-Nummer |
18921-65-8 |
|---|---|
Produktname |
Quinaspar |
Molekularformel |
C20H20N6O5 |
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(2,4-diaminoquinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C20H20N6O5/c21-17-13-7-10(1-6-14(13)25-20(22)26-17)9-23-12-4-2-11(3-5-12)18(29)24-15(19(30)31)8-16(27)28/h1-7,15,23H,8-9H2,(H,24,29)(H,27,28)(H,30,31)(H4,21,22,25,26)/t15-/m0/s1 |
InChI-Schlüssel |
RJMVWPJFVJJJLO-HNNXBMFYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Methylbenzo[cd]indole](/img/structure/B105486.png)



